2,2',4,4',6,6'-Hexabromo-bibenzyl
Description
2,2',4,4',6,6'-Hexabromo-bibenzyl (CAS: 97759-27-8) is a brominated aromatic compound with the molecular formula C₁₄H₈Br₆ and a molecular weight of 655.64 g/mol . Structurally, it consists of two benzene rings linked by an ethyl group (-CH₂-CH₂-), with six bromine atoms symmetrically substituted at the 2, 4, and 6 positions on each ring. This high degree of bromination contributes to its thermal stability and flame-retardant properties, making it a candidate for use in polymers, electronics, and textiles . The compound is commercially available as a neat material (TRC-H281405) and is categorized under flame retardant reference materials .
Properties
CAS No. |
97759-27-8 |
|---|---|
Molecular Formula |
C22H22N4O |
Molecular Weight |
358.445 |
IUPAC Name |
6-ethyl-5-[3-(2-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-19-18(21(23)26-22(24)25-19)11-7-10-17-14-16(12-13-20(17)27-2)15-8-5-4-6-9-15/h4-6,8-9,12-14H,3,10H2,1-2H3,(H4,23,24,25,26) |
InChI Key |
LBQMRSNKEUNXMT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Synonyms |
1,2-Bis(2,4,6-tribromophenyl)ethane; 1,1’-(1,2-Ethanediyl)bis[2,4,6-tribromobenzene]; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl under controlled conditions. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding brominated biphenyl derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing brominated compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. For example, the compound can act as a ligand for certain receptors, modulating their signaling pathways and influencing cellular processes .
Comparison with Similar Compounds
(PBB 155)
- Molecular Formula : C₁₂H₄Br₆
- Molecular Weight : 627.584 g/mol
- Key Differences : Unlike hexabromo-bibenzyl, hexabromobiphenyl lacks the ethyl bridge, featuring two directly bonded benzene rings. Bromine substitution occurs at the same positions (2,2',4,4',6,6'), but the absence of the ethyl group reduces steric hindrance and may enhance persistence in environmental matrices .
- Applications : Used in industrial settings as a flame retardant and analytical standard (CAS: 59261-08-4) .
3,3',4,4',5,5'-Hexabromobiphenyl
BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether)
- Molecular Formula : C₁₂H₆Br₄O
- Molecular Weight : 485.79 g/mol
- Key Differences : A PBDE with four bromine atoms and an oxygen bridge. Though less brominated, BDE-47 exhibits significant bioaccumulation and oxidative toxicity in aquatic organisms, as shown in studies on carp liver enzyme inhibition .
Physicochemical and Environmental Properties
| Compound | Molecular Formula | Molecular Weight | Bromine Positions | Log Kow* (Estimated) | Thermal Stability |
|---|---|---|---|---|---|
| 2,2',4,4',6,6'-Hexabromo-bibenzyl | C₁₄H₈Br₆ | 655.64 | 2,2',4,4',6,6' (bibenzyl) | ~8.5 | High |
| 2,2',4,4',6,6'-Hexabromobiphenyl | C₁₂H₄Br₆ | 627.58 | 2,2',4,4',6,6' (biphenyl) | ~7.9 | Moderate-High |
| BDE-47 | C₁₂H₆Br₄O | 485.79 | 2,2',4,4' (diphenyl ether) | ~6.8 | Moderate |
Higher bromination increases hydrophobicity.
- Thermal Stability : Hexabromo-bibenzyl’s ethyl bridge may enhance thermal resistance compared to biphenyl analogs, making it suitable for high-temperature applications .
- Environmental Persistence : Both hexabromo-bibenzyl and hexabromobiphenyl are likely persistent organic pollutants (POPs) due to high bromine content and resistance to degradation .
Toxicity and Regulatory Considerations
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